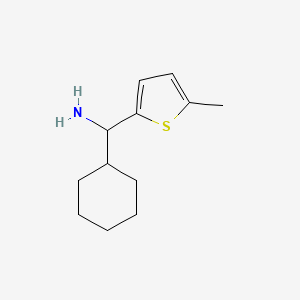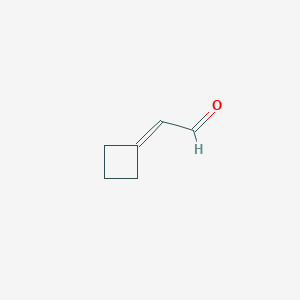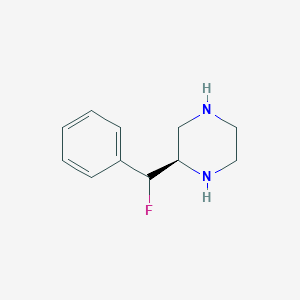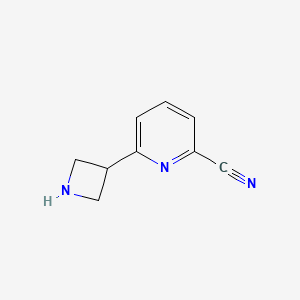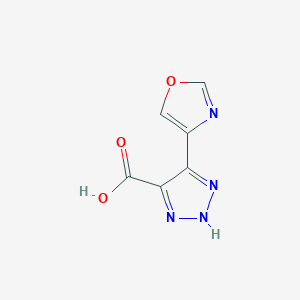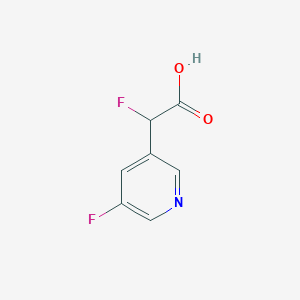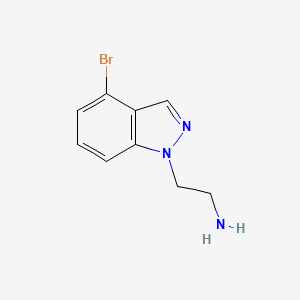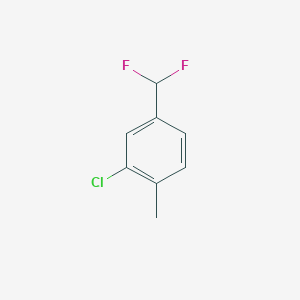
2-Chloro-4-(difluoromethyl)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(difluoromethyl)toluene is an organic compound that belongs to the class of halogenated toluenes It is characterized by the presence of a chlorine atom and a difluoromethyl group attached to a toluene ring
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-(difluoromethyl)toluene can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-methylaniline with hydrogen fluoride and sodium nitrite under controlled temperature conditions. The reaction typically proceeds through a diazotization process followed by pyrolysis to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as cooling anhydrous hydrogen fluoride, controlled addition of reactants, and careful temperature management during pyrolysis to minimize impurities and maximize efficiency .
化学反応の分析
Types of Reactions
2-Chloro-4-(difluoromethyl)toluene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted toluenes depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include reduced derivatives of the original compound.
科学的研究の応用
2-Chloro-4-(difluoromethyl)toluene has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4-(difluoromethyl)toluene involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-fluorotoluene
- 2-Chloro-4-methyltoluene
- 2-Chloro-4-trifluoromethyltoluene
Comparison
2-Chloro-4-(difluoromethyl)toluene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. For example, the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in pharmaceuticals and agrochemicals .
特性
分子式 |
C8H7ClF2 |
|---|---|
分子量 |
176.59 g/mol |
IUPAC名 |
2-chloro-4-(difluoromethyl)-1-methylbenzene |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,8H,1H3 |
InChIキー |
IVKAQYMKWGGBRB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
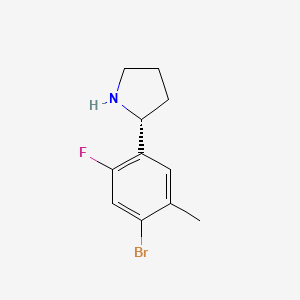
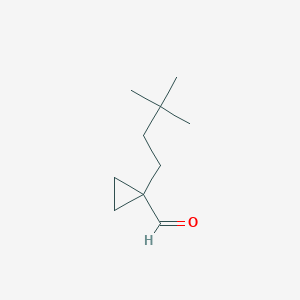

![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)
